molecular formula C9H9N B1335316 1-Ethyl-2-isocyanobenzene CAS No. 63212-32-8

1-Ethyl-2-isocyanobenzene

Cat. No. B1335316
CAS RN: 63212-32-8
M. Wt: 131.17 g/mol
InChI Key: URRLGKSRAQOOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-isocyanobenzene (1E2I) is an aromatic compound that has been studied for its potential applications in the field of medicinal chemistry and biochemistry. It is an aromatic compound that is composed of a benzene ring with an ethyl substituent and an isocyano group. The isocyano group is a highly reactive group and can be used to form a wide variety of derivatives, making 1E2I a potentially useful building block for organic synthesis.

Scientific Research Applications

Supramolecular Templates

1,3,5-triethylbenzene derivatives, related to 1-Ethyl-2-isocyanobenzene, have been extensively used as scaffolding in supramolecular chemistry. Their ability to organize molecular-recognition elements through a steric-gearing effect has been notable. This steric gearing aligns binding elements towards a central ring, enhancing binding affinity in molecular recognition applications (Wang & Hof, 2012).

Synthesis of Ureas and Hydroxamic Acids

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement involves derivatives of ethylbenzene. This process synthesizes hydroxamic acids from carboxylic acids, leading to the formation of ureas. The process is notable for its good yields, absence of racemization, and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014).

Catalysis and Alkylation

Ethylbenzene derivatives play a role in catalysis, particularly in the alkylation of benzene with methanol. The formation of ethylbenzene as a major side product in this process has been a focus of study. Research indicates that modifying the Si/Al ratio of the catalyst can suppress ethylbenzene formation, thereby improving the efficiency of the process (Hu et al., 2016).

Organocatalysis

1-Ethyl-3-methylimidazolium-acetate, a compound related to 1-Ethyl-2-isocyanobenzene, has been observed to act as a catalyst in various chemical reactions. This compound, an ionic liquid, highlights the potential of using such substances as organocatalysts, leveraging their unique properties for diverse chemical transformations (Kelemen et al., 2011).

DNA Damage Studies

Although not directly mentioning 1-Ethyl-2-isocyanobenzene, studies on ethylbenzene and its exposure to sunlight have shown that it can induce DNA damage. These findings are crucial in understanding the carcinogenic potential of certain chemicals and their metabolites under specific conditions (Toda et al., 2003).

properties

IUPAC Name

1-ethyl-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRLGKSRAQOOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404079
Record name 1-ethyl-2-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-isocyanobenzene

CAS RN

63212-32-8
Record name 1-ethyl-2-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2-isocyanobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.